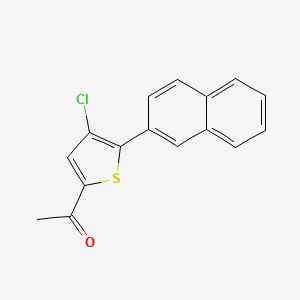

1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one

Description

1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one is a thiophene-derived ketone featuring a chloro substituent at the 4-position of the thiophene ring and a naphthalen-2-yl group at the 5-position. This structural motif combines aromatic and electron-withdrawing groups, making it a candidate for applications in materials science and medicinal chemistry.

Properties

Molecular Formula |

C16H11ClOS |

|---|---|

Molecular Weight |

286.8 g/mol |

IUPAC Name |

1-(4-chloro-5-naphthalen-2-ylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C16H11ClOS/c1-10(18)15-9-14(17)16(19-15)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 |

InChI Key |

CLCABHHOUXFXOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)C2=CC3=CC=CC=C3C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the thiophene ring: This can be achieved through the reaction of a suitable diene with sulfur sources under specific conditions.

Introduction of the naphthyl group: This step involves the coupling of the thiophene ring with a naphthalene derivative using palladium-catalyzed cross-coupling reactions.

Acylation: The final step involves the acylation of the thiophene ring to introduce the ethanone group.

Chemical Reactions Analysis

1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.

Material Science: The compound is utilized in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Comparisons:

1-(5-Methylthiophen-2-yl)ethan-1-one ()

- Structure: Methyl group at the 5-position of thiophene.

- Properties: Simpler structure lacking chloro and naphthalene groups. Methyl is electron-donating, reducing electrophilicity compared to the chloro-substituted target compound.

- Applications: Likely used as an intermediate for further functionalization rather than direct bioactivity .

1-(5-(4-Chlorophenyl)thiophen-2-yl)ethan-1-amine Hydrochloride () Structure: Chlorophenyl substituent at thiophene’s 5-position; amine functional group. Applications: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .

1-(4-(2-Isobutylthiazol-5-yl)-5-(p-tolyl)thiophen-2-yl)ethan-1-one ()

- Structure: Thiazole and p-tolyl substituents.

- Properties: Thiazole introduces nitrogen heteroatoms, altering electronic properties and enabling coordination with metal catalysts. The p-tolyl group provides steric hindrance absent in the target compound.

- Applications: Palladium-catalyzed coupling reactions for C–H functionalization .

Structural Complexity and Functional Diversity

- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one () Structure: Dihydro-pyrrolone fused with thiophene and chlorophenyl groups. Synthesis: Base-catalyzed cyclization of aminoacetylenic ketones, differing from palladium-mediated routes used for simpler thiophenes .

- 2-(Naphthalen-1-yl)-4-(thiophen-2-yl-methylidene)-1,3-oxazol-5(4H)-one () Structure: Oxazolone ring with naphthalene and thiophene substituents. Properties: The oxazolone moiety introduces polarity and hydrogen-bonding capacity, unlike the non-polar ketone in the target. Naphthalen-1-yl vs. naphthalen-2-yl alters molecular packing in crystallography .

Biological Activity

1-(4-Chloro-5-(naphthalen-2-yl)thiophen-2-yl)ethan-1-one, with the CAS number 1305253-00-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

- Molecular Formula : C16H11ClOS

- Molecular Weight : 286.78 g/mol

- Structure : The compound features a thiophene ring substituted with a chloro group and a naphthalene moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes relevant in disease pathways, particularly in cancer and infectious diseases.

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound have shown inhibition against key enzymes such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis (Mtb). The inhibition of DprE1 has been linked to potential anti-tubercular activity, making this compound a candidate for further investigation in tuberculosis treatment strategies .

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial properties of related thiophene derivatives against various pathogens. For instance, compounds with similar scaffolds have been evaluated for their ability to inhibit Mtb growth, with some exhibiting low micromolar IC50 values .

| Compound | IC50 (μM) | Target |

|---|---|---|

| BOK-2 | 2.2 ± 0.1 | DprE1 |

| BOK-3 | 3.0 ± 0.6 | DprE1 |

| TCA-1 | <6 | Mtb |

Anti-Cancer Activity

The antiproliferative effects of related compounds have been noted in cancer cell lines. For example, ethanoanthracenes have shown significant activity against chronic lymphocytic leukemia (CLL) cell lines with IC50 values ranging from 0.17 to 2.69 µM . This suggests that the naphthalene-thiophene structure may be beneficial in developing anti-cancer agents.

Study on HIV Inhibition

A related compound, 1,4-bis(5-(naphthalen-1-yl)thiophen-2-yl)naphthalene, was reported to inhibit HIV integrase by disrupting the interaction between integrase and LEDGF/p75 at concentrations around 1 µM . This highlights the potential of thiophene derivatives in antiviral applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.